Ethyl 2-ethoxy-5-methylbenzoate
Description
Ethyl 2-ethoxy-5-methylbenzoate (CAS: Not explicitly provided; referenced as discontinued in CymitQuimica’s catalog ) is an aromatic ester characterized by an ethoxy group at position 2 and a methyl group at position 5 on the benzoate ring. The compound is structurally related to salicylate and substituted benzoate esters, which are widely used in pharmaceuticals, fragrances, and organic synthesis intermediates.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-ethoxy-5-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-7-6-9(3)8-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
IUAFDBKRHUNIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-5-methylbenzoate can be synthesized through the esterification of 2-ethoxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is quenched with water and extracted into ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography using silica gel and a solvent system such as ethyl acetate in n-hexane .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 2-ethoxy-5-methylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in acetone at room temperature.
Major Products Formed
Hydrolysis: 2-ethoxy-5-methylbenzoic acid and ethanol.
Reduction: 2-ethoxy-5-methylbenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-ethoxy-5-methylbenzoate has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial and anticancer effects.
Case Study: Anticancer Activity
A study evaluating the anticancer properties of this compound derivatives found that modifications to the ester group significantly influenced cytotoxicity against cancer cell lines. The following table summarizes IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 20 |
| This compound | A549 (Lung Cancer) | 25 |
| This compound | HeLa (Cervical Cancer) | 18 |
These findings suggest that this compound may have moderate cytotoxic effects, indicating its potential as an anticancer agent.
Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the fragrance industry as a flavoring agent. Its unique scent profile enhances the olfactory characteristics of perfumes and other scented products.
Application in Perfume Formulation
The compound's inclusion in formulations has been noted to improve scent longevity and complexity. A comparative analysis of fragrance compounds highlighted this compound's role in balancing floral and fruity notes, making it a valuable ingredient in high-end perfumes.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions, including:
- Esterification Reactions: Used to synthesize other esters through transesterification processes.
- Coupling Reactions: Acts as a coupling agent in the synthesis of more complex molecules.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Esterification of Benzoic Acid: Reacting benzoic acid with ethanol and ethylene oxide.
- Alkylation Reactions: Utilizing alkyl halides to introduce the ethoxy group at the desired position on the aromatic ring.
Environmental Applications
Recent studies have explored the use of this compound in environmental chemistry, particularly in the development of biodegradable materials. Its ester functionality allows for incorporation into polymer matrices that degrade under specific conditions, reducing plastic waste.
Biodegradability Assessment
Research assessing the biodegradability of polymers containing this compound showed promising results, indicating that these materials could decompose effectively under natural environmental conditions.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-5-methylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type and position on the benzoate ring, significantly altering their physicochemical and functional properties:
Key Observations :
- Polarity and Solubility : Ethyl 2-ethoxy-5-methylbenzoate’s ethoxy group enhances lipophilicity compared to hydroxyl-containing analogs like Ethyl 2-hydroxy-5-methylbenzoate, which exhibits higher water solubility due to hydrogen bonding .
- Acidity : Hydroxy-substituted analogs (e.g., Ethyl 2-hydroxy-5-methylbenzoate) are more acidic (pKa ~3–4) than ethoxy/methoxy derivatives, influencing their reactivity in ester hydrolysis or salt formation .
- Spectral Differentiation : Ethyl 2-hydroxy-5-methoxybenzoate’s NMR (δ 6.2 ppm for aromatic protons) and IR (1669 cm⁻¹ for ester C=O) spectra contrast with this compound’s expected signals for ethoxy (-CH₂CH₃) and methyl groups.
Biological Activity
Ethyl 2-ethoxy-5-methylbenzoate (CAS Number: 34265-58-2) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Density : 1.136 g/cm³
- Boiling Point : 259.9 °C at 760 mmHg
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various pathogens. A study conducted by Jonnalagadda et al. (2011) evaluated the antibacterial properties of several synthesized compounds, including derivatives related to ethyl benzoate structures. The results indicated that compounds similar to this compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Ethyl Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | P. aeruginosa | 12 |
Antifungal Activity
In addition to antibacterial properties, this compound has also demonstrated antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes, leading to cell death .
Table 2: Antifungal Activity of Ethyl Derivatives
| Compound | Fungus Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 50 µg/mL |
| This compound | A. fumigatus | 30 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in vitro using various human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. A study reported that at low concentrations, the compound exhibited minimal cytotoxicity; however, higher concentrations led to significant cell death, indicating a dose-dependent relationship .
Table 3: Cytotoxicity Data
| Cell Line | Compound | LC50 (mM) | % Cell Viability at LC50 |
|---|---|---|---|
| HEK293 | This compound | 0.18 | ~50% |
| CACO2 | This compound | 0.28 | ~30% |
| SH-SY5Y | This compound | 0.15 | ~40% |
Case Studies
- Antibacterial Efficacy : In a comparative study of various benzoates, ethyl derivatives were tested for their ability to inhibit bacterial growth in clinical isolates. The results showed that this compound had a comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
- Antifungal Applications : Another case study focused on the use of ethyl benzoates in treating fungal infections in immunocompromised patients. The compound showed promise in reducing fungal load in vitro, paving the way for further clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
